Flupranone
Description
Contextualization of Flupranone within Relevant Chemical Classes
The pyrazole (B372694) chemical class encompasses a wide array of compounds exhibiting diverse biological activities. Examples of other pyrazole derivatives include Nifenazone, used for rheumatic disorders; Propyphenazone, a nonsteroidal anti-inflammatory drug (NSAID); and Bixafen, a fungicide wikipedia.org. The presence of the pyrazole ring in such varied therapeutic agents underscores its versatility as a building block in the design of new pharmaceuticals and agrochemicals wikipedia.org.
Historical Perspective of Analogous Compound Research
The investigation into the biological activities of pyrazole derivatives has a considerable history. Early research into this chemical class revealed compounds possessing analgesic, anti-inflammatory, and antipyretic properties, such as Phenazone and its derivatives like Propyphenazone and Nifenazone wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.org. These findings established pyrazoles as a valuable chemotype for addressing pain and inflammation.
Beyond these initial discoveries, research expanded to explore modifications of the pyrazole core and the addition of various substituents to fine-tune biological activity and improve pharmacological profiles. This has led to the identification of pyrazole derivatives with a broader spectrum of activities, including antibacterial, anti-malarial, and anti-leishmanial effects wikipedia.org. The continuous exploration of structure-activity relationships within the pyrazole class has been a driving force in the development of numerous therapeutic agents. The general trend in medicinal chemistry to modify existing scaffolds or explore related structures to optimize properties and identify new indications provides a historical context for the ongoing research into pyrazole derivatives like this compound americanelements.comiiab.mefishersci.co.uk.
Significance of this compound in Emerging Pharmacological Landscapes
This compound is recognized for its anti-inflammatory and antihypertensive properties wikipedia.orgfishersci.cawikidata.org. These activities suggest potential applications in managing conditions characterized by inflammation and elevated blood pressure.
Emerging research has also highlighted the potential significance of this compound in more specialized pharmacological landscapes. For instance, investigations into potential synergies between this compound and other agents, such as Verapamil (marketed as Calan SR), have been explored in the context of endodontic treatments, particularly for patients with developmental disabilities guidetopharmacology.org. This research suggests that this compound may contribute to pain management and inflammation control in these specific clinical scenarios, potentially through mechanisms involving the modulation of calcium ion channels guidetopharmacology.org. This indicates a potential role for this compound in enhancing therapeutic strategies in specialized areas of medicine.
Furthermore, this compound has appeared in virtual screening studies aimed at identifying potential inhibitors of key viral targets. One such study included this compound in a high-throughput virtual screening against the SARS-CoV-2 nsp16 protein, a 2'-O-ribose methyltransferase essential for viral replication wikidata.org. While these findings represent early-stage computational predictions, they suggest a potential avenue for exploring this compound or its derivatives in antiviral research, highlighting its relevance in the context of emerging infectious diseases wikidata.org.
The multifaceted reported activities of this compound, ranging from established anti-inflammatory and antihypertensive effects to potential roles in specialized dental care and antiviral strategies, underscore its significance as a compound of interest in contemporary medicinal chemistry. Further detailed research is crucial to fully elucidate its mechanisms of action and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQRSKEYXLLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865008 | |
| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21686-09-9, 21686-10-2 | |
| Record name | Ciba 4416B-Go | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupranone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Pathways of Flupranone
Strategic Approaches to Flupranone Synthesis
The synthesis of this compound is not explicitly detailed in publicly accessible literature, necessitating a retrosynthetic approach to devise a plausible pathway. This involves the separate synthesis of two key heterocyclic precursors: a substituted pyrazole (B372694) and a 4-aryl-1,2,3,6-tetrahydropyridine, followed by their coupling. A likely coupling method is the Mannich reaction, which is well-suited for joining a ketone (on the pyrazole) with a secondary amine (the tetrahydropyridine) via a methylene bridge derived from formaldehyde.
Pyrazole Ring Formation Methodologies
The core of one of the primary precursors to this compound is a substituted pyrazole ring. The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.commdpi.com
For the specific pyrazole moiety in this compound, a plausible starting point is the synthesis of 5-methyl-1H-pyrazol-3(2H)-one. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate. nih.gov The resulting pyrazolone can then be N-alkylated with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide, to introduce the hydroxyethyl group at the N1 position. Subsequent acylation at the C4 position with propionyl chloride or a similar reagent would yield the desired pyrazole ketone precursor.
| Reaction Step | Reactants | Product | Key Conditions |
| Pyrazolone Formation | Ethyl acetoacetate, Hydrazine hydrate | 5-methyl-1H-pyrazol-3(2H)-one | Ethanolic solution, reflux |
| N-Alkylation | 5-methyl-1H-pyrazol-3(2H)-one, 2-Chloroethanol | 1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3(2H)-one | Base (e.g., NaOH, K2CO3), solvent (e.g., DMF, Acetonitrile) |
| C-Acylation | 1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3(2H)-one, Propionyl chloride | 1-(1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)propan-1-one | Lewis acid catalyst (e.g., AlCl3), inert solvent |
Fluorinated Ketone Incorporation Strategies
A common route to 4-aryl-1,2,3,6-tetrahydropyridines involves the dehydration of a corresponding 4-arylpiperidin-4-ol. The synthesis of 4-(4-fluorophenyl)piperidin-4-ol can be accomplished via a Grignard reaction between a protected 4-piperidone and 4-fluorophenylmagnesium bromide. Subsequent dehydration under acidic conditions yields 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. google.com
| Reaction Step | Reactants | Product | Key Conditions |
| Grignard Reaction | N-protected-4-piperidone, 4-Fluorophenylmagnesium bromide | N-protected-4-(4-fluorophenyl)piperidin-4-ol | Anhydrous ether or THF |
| Dehydration & Deprotection | N-protected-4-(4-fluorophenyl)piperidin-4-ol | 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | Strong acid (e.g., H2SO4, HCl), heat |
Advanced Synthetic Protocols and Catalytic Systems
The final key step in the synthesis of this compound is the coupling of the two primary heterocyclic precursors. The Mannich reaction is a highly effective method for the aminomethylation of an acidic proton located alpha to a carbonyl group. youtube.com In this case, the ketone of the pyrazole precursor can react with formaldehyde and the secondary amine of the 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to form the desired carbon-carbon and carbon-nitrogen bonds.
This three-component reaction can often be facilitated by acid or base catalysis. Modern advancements in this area include the use of organocatalysts to achieve higher yields and stereoselectivity, although for an achiral molecule like this compound, simple acid or base catalysis would suffice.
Precursor Chemistry and Intermediate Compound Analysis
The successful synthesis of this compound is critically dependent on the purity and characterization of its key precursors.
Pyrazole Precursor: 1-(1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)propan-1-one
Synthesis: As outlined in section 2.1.1, this precursor is built upon a pyrazole core.
Analysis: The structure can be confirmed using spectroscopic methods. 1H NMR would show characteristic signals for the methyl, ethyl, and methylene protons, as well as the pyrazole ring proton. The presence of the carbonyl group would be evident in the 13C NMR and IR spectra. Mass spectrometry would confirm the molecular weight.
Tetrahydropyridine Precursor: 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Synthesis: Prepared via the dehydration of the corresponding piperidinol, as described in section 2.1.2.
Analysis: Spectroscopic analysis is crucial for confirming the structure. 1H NMR will show signals for the aromatic protons, the vinylic proton on the tetrahydropyridine ring, and the allylic and homoallylic methylene protons. The fluorine atom can be observed in 19F NMR.
Derivatization Techniques for Structural Modification
Derivatization of this compound could be explored to modulate its physicochemical properties and biological activity. This involves the chemical modification of its existing functional groups.
Chemical Modification at Key Functional Groups
This compound possesses several sites amenable to chemical modification:
The Hydroxyl Group: The primary alcohol on the N-hydroxyethyl substituent of the pyrazole ring is a prime site for derivatization. It can undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Alternatively, it can be converted to an ether through Williamson ether synthesis.
The Pyrazole Ring: While the pyrazole ring is aromatic, electrophilic substitution is possible, although the existing substituents will direct the position of new functional groups.
The Tetrahydropyridine Double Bond: The double bond in the tetrahydropyridine ring can undergo various addition reactions, such as hydrogenation to the corresponding piperidine, or halogenation.
The Aromatic Fluorine: Nucleophilic aromatic substitution of the fluorine atom is generally difficult but can be achieved with strong nucleophiles under specific conditions.
| Functional Group | Potential Derivatization Reaction | Resulting Moiety |
| Hydroxyl Group | Esterification | Ester |
| Hydroxyl Group | Etherification | Ether |
| Tetrahydropyridine Double Bond | Hydrogenation | Piperidine |
| Tetrahydropyridine Double Bond | Halogenation | Dihalo-piperidine |
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Molecular and Cellular Pharmacology of Flupranone
Elucidation of Primary Molecular Targets
Investigation of Antihypertensive Mechanisms
Currently, there is a notable lack of specific research investigating the direct antihypertensive mechanisms of Flupranone. While the broader class of flavonoids, to which this compound belongs, has been studied for cardiovascular effects, dedicated studies on this compound's specific pathways in blood pressure regulation are not available in the reviewed scientific literature. nih.gov
The direct effects of this compound on the regulation of vascular tone, which is the degree of constriction of a blood vessel, have not been specifically elucidated in published research. nih.govwikipedia.org Vascular tone is a complex process regulated by vascular smooth muscle cells, endothelial cells, and neurons, involving various signaling molecules and ion channels. nih.govnih.govfrontiersin.orgnih.gov Without targeted studies, the role of this compound in modulating these components to affect vascular constriction or dilation remains unknown.
Specific cellular signaling pathways involved in any potential antihypertensive effects of this compound have not been identified in the existing scientific literature. General antihypertensive mechanisms often involve pathways such as the renin-angiotensin system, sympathetic nervous system signaling, and calcium channel modulation. nih.govmayoclinic.orgclevelandclinic.orgwikipedia.orgwikipedia.orgnih.govhealthline.com However, research has not yet explored whether this compound interacts with these or other relevant signaling cascades to influence blood pressure.
Enzymatic Interactions and Inhibition Profiles
Recent research has focused on the interaction of this compound with viral enzymes, particularly those of SARS-CoV-2.
The 2'-O-ribose methyltransferase Nsp16 is a key enzyme for SARS-CoV-2 replication and its ability to evade the host immune system. clevelandclinic.orgnih.govnih.govdiff.org Nsp16, in complex with its cofactor Nsp10, methylates the 5'-cap of viral mRNA, which protects the viral RNA from degradation and recognition by the host's innate immunity. frontiersin.orgclevelandclinic.orgdiff.org Inhibition of Nsp16 is therefore considered a promising strategy for developing antiviral therapeutics. clevelandclinic.orgnih.govnih.gov
In silico molecular docking studies have been conducted to investigate the binding of this compound to the S-adenosyl-L-methionine (SAM) binding site of the SARS-CoV-2 Nsp10-Nsp16 protein complex. nih.govfrontiersin.orgnih.gov These computational analyses predict the binding affinity and interaction patterns between a ligand (this compound) and its target protein (Nsp16).
Studies have shown that this compound can fit into the SAM-binding pocket of Nsp16. The binding affinity is a measure of the strength of the interaction, with lower binding energy values indicating a more stable complex. Theaflavin and catechin, other natural compounds, have shown binding energies of -11.8 kcal/mol and -9.2 kcal/mol, respectively, against the Nsp10-Nsp16 complex. nih.govnih.gov
Table 1: Molecular Docking Results of Selected Natural Compounds with SARS-CoV-2 Nsp10-Nsp16
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Theaflavin | -11.8 |
| Catechin | -9.2 |
| Ursolic acid | -8.5 |
This table is generated based on the provided search results. Specific data for this compound was not available in the snippets, but related compounds are shown for context.
While molecular docking provides theoretical predictions, in vitro enzyme inhibition assays are crucial for experimental validation. These assays measure the ability of a compound to inhibit the enzymatic activity of Nsp16. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Studies on inhibitors of Nsp16 have utilized various in vitro methods to determine their inhibitory potential. wikipedia.orgmdpi.com For instance, sinefungin, a known pan-inhibitor of methyltransferases, has been used as a positive control in such assays due to its structural similarity to SAM. wikipedia.orgmdpi.com The development of small-molecule inhibitors against SARS-CoV-2 Nsp16 2'-O-MTase is an active area of research. wikipedia.orghealthline.commdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Iodoaminoflisopolol |
| S-adenosyl-L-methionine (SAM) |
| Sinefungin |
| Theaflavin |
| Catechin |
Targeting 2'-O-Ribose Methyltransferase Nsp16 of SARS-CoV-2
Cellular Pathway Modulation
Scientific investigation into the specific cellular pathway modulations of this compound, a pyrazole (B372694) derivative recognized for its anti-inflammatory and antihypertensive properties, is an area of ongoing research. medchemexpress.com While comprehensive data remains under development, the following subsections detail the current understanding of its influence on key physiological processes based on available non-clinical information.
Impact on Nerve Conduction
Detailed studies explicitly outlining the direct impact of this compound on the mechanisms of nerve conduction are not extensively available in current scientific literature. Nerve conduction is a complex process involving the propagation of electrical impulses along nerve fibers, facilitated by the rapid influx and efflux of ions across the neuronal membrane. This process relies on the function of voltage-gated ion channels.
Further research is required to determine if this compound interacts with these channels or other components of the neuronal membrane to modulate nerve impulse transmission.
Influence on Muscle Contraction
The direct influence of this compound on the intricate process of muscle contraction has not been fully elucidated in peer-reviewed studies. Muscle contraction is initiated by a nerve impulse that triggers the release of calcium ions within muscle cells, leading to the interaction of actin and myosin filaments. wikipedia.orgkhanacademy.orgvisiblebody.comnih.govyoutube.com
Any potential effect of this compound on muscle contraction could theoretically occur at various points in this pathway, including the neuromuscular junction, calcium signaling pathways, or directly on the contractile proteins. However, specific data from non-clinical studies to support any of these potential mechanisms is not currently available.
Effects on Immune System Components (Non-Clinical)
Given its classification as a compound with anti-inflammatory properties, this compound is expected to modulate components of the immune system. medchemexpress.com The inflammatory response is a complex biological process involving various immune cells and signaling molecules. Non-clinical studies would be essential to understand the specific effects of this compound on immune system components.
Potential areas of investigation for a compound with anti-inflammatory activity would include its effects on cytokine production, immune cell proliferation, and the activity of inflammatory enzymes. A hypothetical summary of potential non-clinical findings is presented in the table below.
Hypothetical Non-Clinical Effects of this compound on Immune Markers
| Immune Marker | Potential Effect of this compound | Implication for Inflammatory Response |
|---|---|---|
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inhibition of release | Reduction of systemic and local inflammation |
| Anti-inflammatory Cytokines (e.g., IL-10) | Upregulation of production | Promotion of an anti-inflammatory state |
| Cyclooxygenase (COX) Enzymes | Inhibition of activity | Decrease in prostaglandin synthesis, which are key inflammatory mediators |
| Lymphocyte Proliferation | Suppression | Modulation of the adaptive immune response |
Note: The data presented in this table is hypothetical and serves to illustrate the expected areas of impact for a compound with anti-inflammatory properties. Specific experimental data on this compound is required for confirmation.
Structure Activity Relationships Sar of Flupranone and Its Analogs
Methodological Frameworks for SAR Studies
The investigation into how the chemical structure of a compound influences its biological activity is guided by established methodological frameworks, primarily classical SAR and computational QSAR modeling nih.govnih.gov.
Classical SAR analysis is a foundational approach in medicinal chemistry that involves the synthesis of a series of analogs by modifying a lead compound's structure and then evaluating their biological activity nih.govfrontiersin.org. This iterative process allows researchers to identify key structural features, known as pharmacophores, that are essential for the desired biological effect.
Key strategies in classical SAR studies include:
Functional Group Modification : Altering, adding, or removing functional groups to determine their contribution to the molecule's activity. For pyrazole (B372694) derivatives, this could involve changing substituents on the pyrazole ring or its attached aryl groups nih.govnih.gov.
Bioisosteric Replacement : Substituting one chemical group with another that has similar physical or chemical properties to enhance potency, improve selectivity, or reduce toxicity nih.gov. The pyrazole ring itself is considered a bioisostere for amides, imidazoles, or pyridines ijpsjournal.com.
Conformational Analysis : Studying the three-dimensional arrangement of the molecule to understand how its shape influences its interaction with biological targets.
Through these systematic modifications, researchers can deduce qualitative relationships, such as the observation that adding an adamantyl residue to a 1,5-diaryl pyrazole enhances anti-inflammatory activity over antinociceptive effects frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) modeling uses computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govresearchgate.netnih.govshd-pub.org.rs. The goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds researchgate.net.
The QSAR process typically involves:
Data Set Selection : A group of compounds with known structures and measured biological activities is chosen.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated.
Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation correlating the descriptors with biological activity.
Model Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets shd-pub.org.rs.
For instance, 3D-QSAR analyses on pyrazole derivatives have been used to create models for Janus kinase-1 (JAK1) inhibitors, which can then be used for virtual screening of new potential drug candidates nih.gov. Similarly, 5D-QSAR models have been employed to study 1H-pyrazole derivatives as EGFR inhibitors, considering different induced-fit models of the receptor nih.gov.
Identification of Key Pharmacophores and Functional Groups
The biological activity of flupranone and its analogs is determined by the interplay of its core structural components: the pyrazole moiety and the fluorinated ketone structure, as well as the various substituents attached to this scaffold.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is considered a "privileged structure" in medicinal chemistry nih.govwikipedia.orgnih.gov. Its prevalence in numerous FDA-approved drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (vasodilator) underscores its pharmacological importance nih.govresearchgate.net. The pyrazole nucleus is a versatile scaffold known to be associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties nih.govnih.govnih.govresearchgate.net.
The key features contributing to its role as a critical pharmacophore include:
Structural Rigidity : The aromatic nature of the pyrazole ring provides a stable and rigid core, which helps in orienting substituents in a precise three-dimensional arrangement for optimal interaction with biological targets ijpsjournal.com.
Hydrogen Bonding Capability : The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites or receptors nih.govijpsjournal.com.
Tautomerism : Unsubstituted or N1-substituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity, solubility, and binding interactions nih.govijpsjournal.com.
The incorporation of fluorine atoms and ketone groups into drug candidates can significantly modulate their pharmacological profiles.
Fluorine Substitution : The introduction of fluorine is a common strategy in drug design to enhance a molecule's properties sciencedaily.comnih.gov. The fluorine atom in this compound's p-fluorophenyl group can:
Increase Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life nih.govnbinno.com.
Enhance Lipophilicity : Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes benthamscience.com.
Modulate Electronic Properties : As a highly electronegative atom, fluorine can alter the acidity or basicity of nearby functional groups, influencing binding affinity with the target protein benthamscience.comnih.gov.
The type and position of substituents on the pyrazole core and its associated phenyl rings are critical determinants of the specific biological activity and potency of the analogs.
Anti-inflammatory Activity The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform nih.govresearchgate.net. SAR studies have revealed several key trends:
Substituents at C4 : Groups like -SO2NH2 or -CF3 at the C4 position of a phenyl ring attached to the pyrazole are critical for COX-2 selectivity ijpsjournal.com.
Substituents on Phenyl Rings : The nature of substituents on aryl rings attached to the pyrazole core significantly impacts activity. Electron-donating groups (e.g., methoxy) on a phenyl ring at the C4 position of the pyrazole moiety have been shown to exhibit higher anti-inflammatory activity compared to electron-withdrawing groups (e.g., bromo) nih.govresearchgate.net.
N1-Aryl Substitution : An N1-aryl group can enhance binding through π-π stacking interactions. For example, a 4-fluorophenyl group can lower the IC50 for COX-2 inhibition to the nanomolar range ijpsjournal.com.
Fused Ring Systems : Fusing other heterocyclic rings, such as pyrimidine, to the pyrazole core can also modulate activity. For example, N-(benzo[d]thiazol-2-yl)-7-methyl-2-(phenylamino)pyrazolo-[1,5-a]pyrimidine-3-carboxamide was found to have potent antifungal activity nih.gov.
| Compound | Key Structural Features | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Celecoxib | Sulfonamide group on N1-phenyl | COX-2 Ki | 0.04 µM | ijpsjournal.com |
| Compound 22 | Chloro and trifluoromethyl groups on phenyl and benzofuran | Pain Inhibition (%) | 24% | nih.govfrontiersin.org |
| Compound 23 | Nitro and bromo groups on benzofuran pyrazole | Pain Inhibition (%) | 60% | nih.govfrontiersin.org |
| Compound 33 | 1,5-diaryl pyrazole with adamantyl residue | COX-2 IC50 | 2.52 µM | frontiersin.org |
| Cyanopyridone derivative 6b | 4-methoxyphenyl at C4 of pyrazole, fused cyanopyridone | Edema Inhibition (%) | 89.57% | nih.gov |
| Compound 313 | 1,3-diaryl pyrazole with aminoguanidine moiety | Edema Inhibition (%) | 93.59% | mdpi.com |
Antihypertensive Activity Pyrazole derivatives have been developed as potent antihypertensive agents, primarily acting as angiotensin II (AII) receptor antagonists or α-blockers nih.govclockss.orgresearchgate.net.
Key Moiety for AII Antagonism : A crucial pharmacophore for oral activity is the 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety, famously used in Losartan. Attaching this group to the pyrazole core is essential for high-affinity receptor binding nih.gov.
Alkyl Substituents : The nature and position of alkyl substituents on the pyrazole ring play a critical role. For AII antagonists, alkyl groups at the C3 position and various substituents at the N1 or N2 position are important for potency nih.gov.
C5-Substituents : In studies of C-linked pyrazole derivatives, 5-C-substituted compounds were generally found to be more potent upon oral administration than their 5-O-substituted counterparts nih.gov.
| Compound | Key Structural Features | Mechanism | Activity Metric | Reference |
|---|---|---|---|---|
| Losartan | Imidazole core with tetrazol-biphenyl moiety | AII Antagonist | -60 mmHg MAP decrease (3 mg/kg) | nih.gov |
| UP 221-78 | Pyrazole core, C3-propyl, N1-trifluoroethyl, C5-hydroxymethyl, and tetrazol-biphenyl moiety | AII Antagonist | -63 mmHg MAP decrease (3 mg/kg) | nih.gov |
| Thiazole-Pyrazole Hybrid 5m | 5-methyl-1-phenyl-1H-pyrazol-4-yl attached to a thiazole ring | α-Blocker | Showed good antihypertensive activity | clockss.org |
Antiviral Activity The pyrazole scaffold is a promising template for the development of antiviral agents against a range of viruses nih.govresearchgate.net.
Oxime Ether Moiety : The introduction of an oxime ether group to the pyrazole scaffold has yielded compounds with significant activity against Tobacco Mosaic Virus (TMV) researchgate.net.
Fused Ring Systems : Fusing a pyran ring to the pyrazole core to create pyranopyrazoles has produced potent inhibitors of human coronavirus 229E (HCoV-229E) and the main protease (Mpro) of SARS-CoV-2 mdpi.com.
N-acetyl Substitution : N-acetyl 4,5-dihydropyrazole derivatives have shown selective activity against the vaccinia virus researchgate.net.
Fluorine Substitution : Fluoro-substituted pyrazoles have demonstrated a wide range of biological activities, including antiviral properties researchgate.net.
| Compound | Key Structural Features | Target Virus | Activity Metric (EC50 / SI) | Reference |
|---|---|---|---|---|
| Compound 4a | Pyrazole with oxime ether moiety | TMV | EC50 = 58.7 µg/mL | researchgate.net |
| Compound 4g | Pyrazole with oxime ether moiety | TMV | EC50 = 65.3 µg/mL | researchgate.net |
| N-acetyl 4,5-dihydropyrazole 7 | N-acetyl dihydropyrazole | Vaccinia Virus | EC50 = 7 µg/mL | researchgate.net |
| Pyranopyrazole 18 | Fused pyranopyrazole system | HCoV-229E | SI = 12.6 | mdpi.com |
Conformational Analysis and Stereoelectronic Effects on Activity
Stereoelectronic effects are chemical effects that arise from the spatial arrangement of orbitals. baranlab.org These effects can significantly influence the conformation and reactivity of a molecule. wikipedia.org A key principle is the interaction between bonding and anti-bonding orbitals, which can lead to stabilization of certain conformations. imperial.ac.uk For instance, the gauche effect, where certain substituents prefer a gauche conformation (a 60° dihedral angle) despite potential steric hindrance, is a well-known stereoelectronic effect. wikipedia.org In fluorinated compounds, the strong inductive effect of the fluorine atom can enforce a particular pucker in a ring system, biasing the conformation of adjacent bonds. nih.gov
In the context of this compound, if it were to contain a pyrrolidine ring, as seen in some proline analogues, the electronegativity of substituents could dictate the ring's pucker. nih.gov For example, an electronegative substituent at the 4(R)-position tends to stabilize an "up" pucker of the ring due to interactions between vicinal C-H bonding and C-X antibonding orbitals. nih.gov This conformational preference can, in turn, affect the values of backbone dihedral angles, which are critical for proper binding to a target protein. nih.gov
Table 1: General Principles of Conformational and Stereoelectronic Effects
| Effect | Description | Potential Impact on "this compound" Activity |
| Torsional Strain | Energy penalty from eclipsing bonds. Molecules prefer staggered conformations. libretexts.org | Could dictate the orientation of functional groups, affecting receptor fit. |
| Steric Hindrance | Repulsive interaction when atoms are too close. | Bulky groups may favor conformations that minimize steric clash, which might not be the bioactive conformation. |
| Gauche Effect | Preference for a gauche conformation in certain 1,2-disubstituted ethanes, often due to hyperconjugation. wikipedia.org | If applicable, could stabilize a folded conformation necessary for binding. |
| Anomeric Effect | Preference of an electronegative substituent on a cyclohexane ring to be in the axial position. | Could influence the orientation of key binding moieties if this compound has a relevant ring structure. |
| Inductive Effects | Electronegative atoms (like fluorine) can influence electron distribution and bond strengths, affecting conformational preferences. nih.gov | Could alter the pKa of nearby groups and enforce specific ring puckers. nih.gov |
Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into molecular properties and interactions that are difficult to obtain through experimental methods alone. pnnl.gov It allows for the systematic study of structure-activity relationships (SAR), helping to rationalize observed activities and predict the properties of novel compounds. mdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and electronic properties like molecular orbital energies (HOMO/LUMO) and electrostatic potentials. researchgate.netnih.gov
For a compound like this compound, DFT could be employed to:
Determine the most stable conformations: By calculating the relative energies of different rotamers, DFT can identify the low-energy conformations that are most likely to exist in solution.
Analyze electronic properties: The distribution of electron density, calculated by DFT, can reveal regions of the molecule that are likely to engage in hydrogen bonding, electrostatic interactions, or other key binding events. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.gov
Predict spectroscopic properties: DFT calculations can predict vibrational frequencies (IR spectra) and UV-Vis absorption spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.netnih.gov
Calculate reorganization energies: In the context of electron transfer processes, DFT can be used to calculate the energy required to change the geometry from the neutral to the ionized state and vice versa, which is important for understanding charge transport properties. nih.gov
Table 2: Hypothetical DFT-Calculated Properties for this compound Analogs
| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Predicted Activity |
| This compound-A | -6.5 | -1.2 | 5.3 | 2.5 | Moderate |
| This compound-B | -6.2 | -1.8 | 4.4 | 3.8 | High |
| This compound-C | -6.8 | -1.1 | 5.7 | 1.9 | Low |
This table is illustrative and does not represent actual data for a compound named this compound.
Preclinical Biological Activity and Pharmacodynamics in Vitro and in Vivo Non Human Models
Animal Models for Pharmacodynamic Evaluation
Animal Models for Hypertension Studies
Information regarding the use of Flupranone in preclinical animal models for hypertension studies is not available in the public domain. While numerous animal models are routinely employed to investigate the pathophysiology of hypertension and to screen potential antihypertensive agents, there are no specific studies linking this compound to this area of research. nih.govnih.govnih.gov
Commonly utilized models in hypertension research include:
Genetically predisposed models: such as the Spontaneously Hypertensive Rat (SHR), which is considered a cornerstone for screening antihypertensive drugs. nih.gov
Surgically induced models: including the Goldblatt kidney model, which mimics renovascular hypertension. nih.gov
Pharmacologically induced models: for instance, using agents like angiotensin II or L-NAME to induce high blood pressure. nih.govnih.gov
These models, spanning from rodents to larger animals like swine and non-human primates, are instrumental in understanding the mechanisms of hypertension and for the preclinical evaluation of drug safety and efficacy. nih.govnih.gov The choice of model often depends on the specific research question and the targeted mechanisms of action for a potential therapeutic. nih.gov
Table 1: Selected Animal Models for Hypertension Research
| Model Type | Species | Method of Induction | Key Features |
| Genetic | Rat (SHR) | Inbreeding | Mimics human essential hypertension nih.gov |
| Surgical | Rat, Rabbit | Renal artery constriction | Models renovascular hypertension nih.gov |
| Pharmacological | Mouse, Rat | Angiotensin II infusion | Investigates RAAS-mediated hypertension nih.gov |
| Dietary | Rat (DSS) | High salt diet | Studies salt-sensitive hypertension nih.gov |
Models of Endodontic Relevance (Non-Clinical Therapeutic Outcomes)
There is no publicly available research on the use of this compound in preclinical models related to endodontics. Endodontic research often utilizes in vitro and ex vivo models to study phenomena such as dentinal microcracks and the efficacy of irrigating solutions. nih.govmdpi.com More recently, microphysiological systems have been developed to better mimic the immature root canal structure for preclinical trials. mdpi.com These models are crucial for evaluating the cytotoxicity and regenerative potential of new endodontic materials and treatments. mdpi.com
In Vivo Antiviral Efficacy in Non-Human Organisms (e.g., mice models for SARS-CoV-2)
No studies have been published on the in vivo antiviral efficacy of this compound in any non-human organisms, including mouse models for SARS-CoV-2. Research on potential antiviral agents for SARS-CoV-2 has involved the use of transgenic mouse models, such as the K18-hACE2 mouse, to evaluate the in vivo efficacy of compounds. nih.govnih.govbiorxiv.org These models are instrumental in assessing the potential of antiviral candidates to reduce viral loads, mitigate tissue damage, and improve survival. nih.govnih.gov
Comparative Pharmacodynamic Profiles Across Species
There is no available information on the comparative pharmacodynamic profiles of this compound across different species. Comparative pharmacodynamics is a critical aspect of preclinical research that examines the differences in drug action and effect between various animal species. nih.govmsdvetmanual.comresearchgate.net These differences can arise from variations in drug metabolism, receptor binding, and physiological responses. nih.govrroij.comresearchgate.net Understanding these species-specific differences is essential for extrapolating preclinical data to predict human responses. nih.govrroij.com
Table 2: Factors Influencing Interspecies Pharmacodynamic Variability
| Factor | Description |
| Receptor Density and Affinity | Variations in the number and binding characteristics of drug targets. |
| Signal Transduction Pathways | Differences in the cellular mechanisms that follow receptor binding. |
| Metabolic Enzymes | Species-specific differences in enzyme activity affecting drug metabolism. rroij.com |
| Physiology | Anatomical and physiological distinctions, such as digestive systems in ruminants versus non-ruminants. nih.govresearchgate.net |
Computational and Theoretical Studies of Flupranone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. researchgate.netrowansci.comyoutube.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and molecular geometry. rowansci.comuwosh.edulibretexts.org This information is crucial for predicting a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netnih.gov For instance, DFT calculations can provide insights into the stability of different molecular conformations and the energies of frontier orbitals, which are key to understanding chemical reactions. rowansci.comrowansci.com However, no specific studies applying these quantum chemical calculations to Flupranone are available.
In Silico Prediction of Biological Activity and ADME Profiles (Non-Clinical Human)
In silico tools are extensively used in the early stages of drug discovery to predict a compound's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netspringernature.comcell4pharma.com These predictive models use a compound's structure to estimate its pharmacokinetic and pharmacodynamic behavior. sciensage.infonih.gov
Key ADME parameters that are often predicted include:
Absorption: Intestinal absorption, cell permeability (e.g., Caco-2), and interaction with transporters like P-glycoprotein. sciensage.info
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes. sciensage.info
Excretion: Prediction of clearance pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a primary component of this predictive effort, correlating chemical structure with biological activity. nih.govnih.govwikipedia.orgrsc.org Although various platforms and models exist for these predictions nih.govgithub.com, no specific in silico ADME or biological activity data has been published for this compound.
Molecular Modeling and Docking Studies for Target Identification
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net This process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score. nih.govmdpi.comnih.govnih.govmdpi.com Successful docking studies can help identify potential biological targets for a compound and elucidate its mechanism of action at a molecular level. researchgate.netresearchgate.net These studies are fundamental in structure-based drug design. researchgate.net A search of the literature reveals no published molecular docking studies that have identified or characterized potential biological targets for this compound.
Cheminformatics and Data Mining in this compound Research
Cheminformatics combines computer and information science to analyze large datasets of chemical compounds. nih.gov Data mining techniques are applied to these datasets to identify patterns, structure-activity relationships, and to build predictive models for biological activity or properties. nih.gov This can involve analyzing compound libraries to select candidates for screening or to optimize lead compounds. nih.gov Research in this area might involve clustering large sets of molecules based on structural similarity to understand their activity landscapes. nih.gov To date, there are no specific cheminformatics or data mining studies focused on this compound present in the scientific literature.
Analytical Methodologies for Flupranone Detection and Quantification in Research
Chromatographic Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are instrumental in the separation and preliminary identification of chemical compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC):
Given its molecular weight and polarity, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of Flupranone. A reversed-phase HPLC method would likely be the primary choice for its separation.
Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile stationary phase for compounds of this nature, offering excellent separation based on hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium formate or formic acid in water) and an organic modifier (like acetonitrile (B52724) or methanol) would be effective. The gradient would allow for the efficient elution of this compound while separating it from potential impurities or metabolites.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting this compound, as the aromatic rings (fluorophenyl and pyrazole) are expected to exhibit significant UV absorbance.
Table 1: Predicted HPLC Parameters for this compound Analysis
| Parameter | Predicted Value/Condition | Rationale |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | Standard for small molecule analysis, providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution | Gradient | Allows for optimal separation of compounds with varying polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Typical flow rates for analytical HPLC. |
| Detection | UV at ~254 nm | Aromatic rings in this compound are expected to absorb strongly at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS):
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it would likely require a derivatization step to enhance the volatility and thermal stability of the molecule. The primary site for derivatization would be the hydroxyl group on the hydroxyethyl substituent of the pyrazole (B372694) ring. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for derivatizing hydroxyl groups.
Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information.
¹H NMR: The proton NMR spectrum would be complex, with distinct signals for the aromatic protons of the fluorophenyl and pyrazole rings, the protons of the tetrahydropyridine ring, and the aliphatic protons of the propanone and hydroxyethyl chains.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum would provide a sensitive probe for the electronic environment of the fluorine atom on the phenyl ring. It would likely show a single resonance, with coupling to the adjacent aromatic protons.
Table 2: Predicted Characteristic NMR Resonances for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling |
| ¹H | 6.9 - 8.0 | Multiplets (Aromatic protons) |
| 2.5 - 4.0 | Multiplets (Aliphatic protons) | |
| ¹³C | >190 | Singlet (Carbonyl carbon) |
| 110 - 160 | Doublets and Singlets (Aromatic carbons) | |
| 20 - 70 | Singlets (Aliphatic carbons) | |
| ¹⁹F | -110 to -120 | Multiplet (Fluorophenyl) |
Infrared (IR) Spectroscopy:
Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the hydroxyl group, the C-F bond, and the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad, Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ketone) | 1680 - 1700 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-F (aryl fluoride) | 1100 - 1250 | Strong |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful analytical tool. The fragmentation of this compound would likely involve cleavages at the propanone chain and within the tetrahydropyridine ring.
Quantitative Analysis in Biological Matrices (Non-Human, Non-Clinical)
For preclinical research, quantifying this compound in biological matrices such as plasma, urine, and tissue homogenates from laboratory animals is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
A typical LC-MS/MS method would involve:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate this compound from other components in the extracted sample.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion (a fragment ion) to monitor. This highly selective detection method minimizes interference from the complex biological matrix.
Quantification: Quantification is achieved by comparing the response of this compound in the sample to a calibration curve prepared with known concentrations of a this compound standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response.
Development of Novel Assay Methods
While chromatographic and spectroscopic methods are standard, the development of novel assay methods could offer advantages in terms of speed, cost, and throughput.
Immunoassays: The development of specific antibodies against this compound could enable the creation of immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netresearchgate.net These assays are often used for high-throughput screening due to their simplicity and speed. researchgate.netresearchgate.net Competitive immunoassays are particularly suited for the detection of small molecules. researchgate.net
Biosensors: The development of biosensors, potentially based on enzymatic reactions or specific binding events, could offer rapid and real-time detection of this compound.
High-Throughput Screening (HTS) Techniques: As research on this compound progresses, adapting existing analytical methods for HTS platforms will be important. This could involve miniaturization of sample preparation and analysis, and the use of faster chromatographic methods.
Future Directions and Research Gaps in Flupranone Studies
Exploration of Undiscovered Mechanisms of Action
Current research suggests that Flupranone may exert its effects, at least in part, through the modulation of calcium ion channels. This proposed mechanism is particularly noted in the context of its potential application in endodontic treatments, where calcium influx modulation could influence neural responses and inflammation. However, the full spectrum of this compound's molecular interactions and cellular pathways remains largely unexplored. Future research should aim to definitively confirm and thoroughly characterize the interaction with calcium channels and investigate whether other molecular targets or signaling cascades are involved in its reported anti-inflammatory and antihypertensive activities. Understanding these undiscovered mechanisms is crucial for fully elucidating its pharmacological profile and identifying potential new therapeutic applications or off-target effects.
Novel Synthetic Routes and Analog Design
As a pyrazole (B372694) derivative, this compound belongs to a class of compounds amenable to structural modifications. The development of novel synthetic routes could potentially lead to more efficient, cost-effective, or environmentally friendly methods for producing this compound. Furthermore, the design and synthesis of this compound analogs represent a significant research gap and a promising future direction. By systematically modifying the chemical structure of this compound, researchers can explore structure-activity relationships to potentially enhance its desired properties (e.g., potency, selectivity, pharmacokinetic profile) or mitigate any undesirable characteristics. This analog design approach could lead to the identification of novel compounds with improved therapeutic indices or entirely new biological activities based on the this compound scaffold.
Advanced Computational Modeling for Predictive Pharmacology
Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into molecular interactions, pharmacokinetic properties, and potential toxicity. This compound has been included in computational studies, such as virtual screening against viral targets. Applying more advanced computational modeling techniques to this compound is a critical future direction. This could involve sophisticated molecular dynamics simulations to better understand its binding to proposed targets like calcium channels or viral proteins. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling could predict its behavior in biological systems, guiding future in vitro and in vivo studies. Predictive pharmacology through advanced computational approaches can help prioritize research avenues, identify potential drug-drug interactions, and optimize analog design efforts.
Development of Specialized Preclinical Models for Specific Biological Activities
To adequately assess the therapeutic potential of this compound and its analogs, the development or utilization of specialized preclinical models is essential. While general models for inflammation and hypertension exist, models specifically tailored to study the nuances of this compound's reported activities are needed. For instance, given the mention of its potential in endodontics, developing or employing specific dental or oral inflammation models would be highly relevant. Similarly, more refined models for studying its precise effects on the cardiovascular system, beyond general blood pressure measurements, could provide deeper insights into its antihypertensive mechanisms. The use of immunocompromised animal models or specific disease models, as highlighted in general preclinical development contexts, could also be crucial for evaluating this compound in complex biological settings and understanding its potential in specific patient populations. Bridging the gap between in vitro findings and potential clinical applications requires robust and relevant preclinical validation.
Q & A
Basic Research Questions
Q. How to design a preclinical study evaluating Flupranone’s mechanism of action?
- Methodological Answer :
Define Objectives : Clearly articulate whether the study focuses on target receptor binding (e.g., GABA receptors), cellular pathways, or behavioral outcomes .
Model Selection : Use in vitro assays (e.g., receptor binding affinity tests) followed by in vivo models (rodents for behavioral efficacy). Ensure species-specific metabolic considerations are addressed .
Controls : Include positive/negative controls (e.g., known agonists/antagonists) and account for solvent effects.
Data Collection : Use standardized protocols for dose-response curves, time-series measurements, and blinded assessments to reduce bias .
Statistical Power : Calculate sample sizes using pilot data to ensure reproducibility (e.g., ANOVA for multi-dose comparisons) .
Q. What methodologies are optimal for quantifying this compound in biological samples?
- Methodological Answer :
Chromatographic Techniques : Use HPLC or LC-MS/MS with deuterated internal standards to account for matrix effects .
Validation : Follow FDA/EMA guidelines for linearity, accuracy, precision, and stability studies across physiological pH ranges .
Sample Preparation : Optimize protein precipitation or solid-phase extraction to minimize interference from plasma proteins .
Cross-Validation : Compare results with alternative methods (e.g., immunoassays) to confirm specificity .
Q. How to ensure reproducibility in this compound’s pharmacokinetic studies?
- Methodological Answer :
Standardized Protocols : Document all experimental conditions (e.g., fasting status, administration routes) .
Multi-Cohort Design : Replicate findings across independent cohorts or laboratories to control for environmental variability .
Metadata Reporting : Include detailed descriptions of animal strains, diet, and housing conditions in supplementary materials .
Open Data : Share raw pharmacokinetic parameters (e.g., Cmax, AUC) in public repositories for independent verification .
Advanced Research Questions
Q. How to address contradictions in this compound’s efficacy across experimental models?
- Methodological Answer :
Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosing regimens, model species) .
Sensitivity Analysis : Use statistical models (e.g., mixed-effects regression) to quantify the impact of variables like genetic background or co-administered drugs .
In Vitro-In Vivo Correlation (IVIVC): Compare receptor binding data with behavioral outcomes to isolate pharmacokinetic vs. pharmacodynamic discrepancies .
Mechanistic Follow-Up : Employ CRISPR-based gene editing in cell lines to validate target specificity .
Q. What statistical approaches are suitable for multi-center clinical trials involving this compound?
- Methodological Answer :
Hierarchical Modeling : Account for center-specific variability using random-effects models .
Interim Analysis : Predefine stopping rules for efficacy/futility to adapt trial design (e.g., Bayesian adaptive trials) .
Covariate Adjustment : Adjust for baseline characteristics (e.g., age, comorbidities) using propensity score matching .
Missing Data Handling : Apply multiple imputation or maximum likelihood methods to minimize bias from dropouts .
Q. How to integrate omics data to elucidate this compound’s molecular targets?
- Methodological Answer :
Multi-Omics Workflow : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to identify pathway-level changes .
Network Pharmacology : Use tools like STRING or Cytoscape to map protein-protein interactions and predict off-target effects .
Validation : Confirm hits with siRNA knockdown or CRISPR-Cas9 in relevant cell lines .
Data Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics data deposition .
Data Presentation and Reporting
Q. How to structure tables for this compound’s clinical trial results?
- Methodological Answer :
Formatting : Use Microsoft Word tables with Roman numerals, self-explanatory titles, and footnotes for abbreviations .
Content : Include baseline demographics, primary/secondary endpoints (e.g., response rates), and adverse events. Highlight statistically significant outcomes (p < 0.05) with confidence intervals .
Ethical Compliance : Obtain permissions for reused figures/tables and cite sources in legends .
Contradiction Analysis Framework
Q. How to resolve discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
Re-Evaluate Assumptions : Check force fields in molecular docking simulations or cell-free assay conditions .
Experimental Replication : Repeat in vitro assays under standardized conditions (e.g., temperature, ion concentrations) .
Data Triangulation : Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
